5-(furan-2-yl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(furan-2-yl)-3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a furan ring, a hydroxy group, a methoxyethyl group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the furan ring, the introduction of the hydroxy and methoxyethyl groups, and the attachment of the benzoyl group. Common synthetic routes may involve:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step may involve hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the methoxyethyl group: This can be done through alkylation reactions using methoxyethyl halides in the presence of a base.
Attachment of the benzoyl group: This step may involve acylation reactions using benzoyl chloride or other acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring and benzoyl group can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acylating agents: Benzoyl chloride, acetic anhydride.
Major Products
Oxidation products: Carbonyl derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(furan-2-yl)-3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways involved: Various biochemical pathways that the compound can influence, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds with similar furan ring structures.
Hydroxy derivatives: Compounds with similar hydroxy group functionalities.
Benzoyl derivatives: Compounds with similar benzoyl group functionalities.
Uniqueness
5-(furan-2-yl)-3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C26H25NO6 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
(4Z)-5-(furan-2-yl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25NO6/c1-17-5-3-6-18(15-17)16-33-20-10-8-19(9-11-20)24(28)22-23(21-7-4-13-32-21)27(12-14-31-2)26(30)25(22)29/h3-11,13,15,23,28H,12,14,16H2,1-2H3/b24-22- |
InChI Key |
OKLOXHGTNCJUBS-GYHWCHFESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCOC)C4=CC=CO4)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=CO4)O |
Origin of Product |
United States |
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